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Voxtalisib is characterized as a potent, reversible, and ATP-competitive dual inhibitor that primarily targets

all class I PI3K isoforms and mTOR complexes (mTORC1 and mTORC2) [1] [2]. This dual activity is

designed to more completely block the PI3K signaling axis and overcome feedback loops that can limit the

efficacy of single-target agents [3] [4].

While a specific IC₅₀ value for Voxtalisib against DNA-PK was not located in the available search results,

the following table summarizes its activity against its primary targets.

Table 1: Documented Primary Targets of Voxtalisib

Target Category Specific Targets Reported Activity

Class I PI3Ks p110α, p110β, p110γ, p110δ Potent, pan-class I inhibitor [1] [2].

mTOR Complexes mTORC1 & mTORC2 Direct inhibitor [1].

For context, some other dual PI3K/mTOR inhibitors, such as PI-103, are documented to also inhibit DNA-

PK (IC₅₀ = 14 nM) [3] [4]. This suggests that DNA-PK inhibition is a plausible property for inhibitors in this

class, though it must be verified for each specific compound.
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The search results provide details on Voxtalisib's use in clinical trials and analytical methods for its

quantification.

Table 2: Key Methodologies for Voxtalisib Research

Application Area Key Methodological Details

Clinical Dosing
(Phase I)

Voxtalisib was administered orally at 90 mg once daily (q.d.) or 40 mg twice daily
(b.i.d.) in combination with temozolomide (200 mg/m²/d) for patients with high-
grade glioma [1].

| Bioanalytical Quantification (UPLC-MS/MS) | Technique: UPLC-MS/MS with positive electrospray

ionization. Sample Prep: Protein precipitation with acetonitrile. Chromatography: Acquity BEH C18

column with acetonitrile/0.1% formic acid gradient elution. Detection: SRM transition m/z 270.91 →

242.98 for Voxtalisib [2]. | | Pharmacodynamic Assessment | Moderate inhibition of the PI3K/mTOR

pathway was assessed in skin biopsies from patients, demonstrating target engagement in clinical trials [1]. |

Signaling Pathway Context

The following diagram illustrates the position of Voxtalisib's primary targets within the canonical

PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
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Voxtalisib directly inhibits PI3K and mTOR complexes to block oncogenic signaling.

Research Recommendations

Based on the gathered information, here are steps to clarify Voxtalisib's relationship with DNA-PK:

Consult Primary Literature: Search for the original preclinical studies on Voxtalisib (e.g.,

"Discovery of XL765") in scientific journals, which typically contain comprehensive kinase profiling
data.

Leverage Kinase Profiling Databases: Use commercial kinase profiling databases or services,
which may contain screening data for Voxtalisib against hundreds of kinases, including DNA-PK.

Design Validation Experiments: To conclusively determine activity, you could employ a DNA-PK
kinase assay measuring the phosphorylation of a specific substrate (like a peptide derived from
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XRCC4) in the presence of Voxtalisib, similar to the methods used to characterize PI-103 [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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